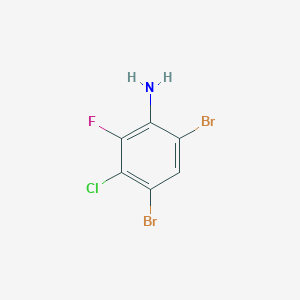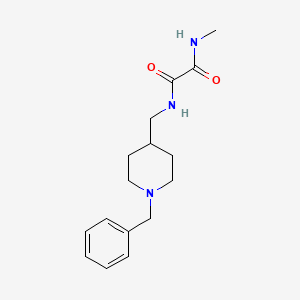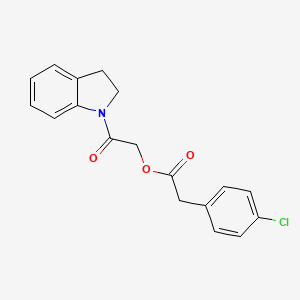
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-phenylurea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a pyrrolidine ring and phenyl groups, suggests potential biological activity and industrial utility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-phenylurea typically involves the reaction of 3,4-dihydro-2H-pyrrole with 4-ethylphenyl isocyanate and phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced urea derivatives.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Oxidized urea derivatives.
Reduction: Reduced urea derivatives.
Substitution: Nitrated or halogenated urea derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact molecular pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenyl-3-phenylurea
- 1-(4-ethylphenyl)-3-phenylurea
- 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-phenylurea
Uniqueness
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-phenylurea is unique due to the presence of both the pyrrolidine ring and the 4-ethylphenyl group. This combination of structural features may confer distinct biological and chemical properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-2-15-10-12-17(13-11-15)22(18-9-6-14-20-18)19(23)21-16-7-4-3-5-8-16/h3-5,7-8,10-13H,2,6,9,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRCFWKLGLFHJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2552283.png)
![(Z)-N-Benzyl-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2552284.png)
![5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2552286.png)
![N',2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide](/img/structure/B2552287.png)
![(1R,5R,6S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2552289.png)



![7-phenyl-2-(prop-2-en-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B2552293.png)
![5-[[(1S,2S)-2-Aminocyclohexyl]methyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride](/img/structure/B2552296.png)
![2-[(1-Methylcyclopentyl)oxy]acetic acid](/img/structure/B2552300.png)
![6-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2552304.png)
![1-allyl-2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2552305.png)
